molecular formula C13H8N4 B14471231 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile CAS No. 67823-06-7

5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B14471231
CAS No.: 67823-06-7
M. Wt: 220.23 g/mol
InChI Key: NUUHNOLZTUNFJH-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazine ring substituted with a 4-methylphenyl group and two cyano groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of alkyl isocyanides with aryl or alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile . This one-pot reaction is known for its efficiency and moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it an effective photoredox catalyst . This property allows it to facilitate various chemical transformations under visible light. The molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)pyrazine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a photoredox catalyst and its antimicrobial activity make it a valuable compound in both research and industrial applications.

Properties

CAS No.

67823-06-7

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

5-(4-methylphenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C13H8N4/c1-9-2-4-10(5-3-9)13-8-16-11(6-14)12(7-15)17-13/h2-5,8H,1H3

InChI Key

NUUHNOLZTUNFJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)C#N

Origin of Product

United States

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